molecular formula C6H5BrFN B1376831 5-Bromo-3-fluoro-2-methylpyridine CAS No. 1162674-74-9

5-Bromo-3-fluoro-2-methylpyridine

Cat. No. B1376831
M. Wt: 190.01 g/mol
InChI Key: KQCSRDNKPIPYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-fluoro-2-methylpyridine is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .


Molecular Structure Analysis

The molecular formula of 5-Bromo-3-fluoro-2-methylpyridine is C6H5BrFN . It has an average mass of 190.013 Da and a monoisotopic mass of 188.958939 Da .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-methylpyridine has a density of 1.6±0.1 g/cm3, a boiling point of 205.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has a molar refractivity of 36.9±0.3 cm3 .

Scientific Research Applications

General Use 5-Bromo-3-fluoro-2-methylpyridine is a chemical compound with the empirical formula C6H5BrFN . It is sold in solid form . This compound is often used as a starting material in various chemical syntheses .

Specific Application One specific application of 5-Bromo-3-fluoro-2-methylpyridine is in the synthesis of 6,6’-dimethyl-3,3’-bipyridine . Unfortunately, the detailed method of application or experimental procedure, as well as the results or outcomes obtained, were not provided in the source.

Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

  • Field : Medicinal Chemistry
  • Application : This compound is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as potential treatments for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
  • Method : The detailed method of application or experimental procedure was not provided in the source .
  • Results : The results or outcomes obtained were not provided in the source .

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 5-Bromo-3-fluoro-2-methylpyridine is an important intermediate in organic synthesis .
  • Method : The specific methods of application or experimental procedures depend on the particular synthesis process and the desired end product .
  • Results : The results or outcomes obtained depend on the particular synthesis process and the desired end product .

Pharmaceutical Intermediate

  • Field : Pharmaceutical Industry
  • Application : This compound is used as an intermediate in the production of various pharmaceuticals .
  • Method : The specific methods of application or experimental procedures depend on the particular pharmaceutical being produced .
  • Results : The results or outcomes obtained depend on the particular pharmaceutical being produced .

Synthesis of Biaryls

  • Field : Organic Chemistry
  • Application : This compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .
  • Method : The specific methods of application or experimental procedures depend on the particular synthesis process and the desired end product .
  • Results : The results or outcomes obtained depend on the particular synthesis process and the desired end product .

Palladium-Catalyzed Coupling

  • Field : Organic Chemistry
  • Application : 5-Bromo-3-fluoro-2-methylpyridine has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .
  • Method : The specific methods of application or experimental procedures depend on the particular synthesis process and the desired end product .
  • Results : The results or outcomes obtained depend on the particular synthesis process and the desired end product .

Synthesis of 5-Arylamino-2-Picolines

  • Field : Organic Chemistry
  • Application : This substance can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .
  • Method : The specific methods of application or experimental procedures depend on the particular synthesis process and the desired end product .
  • Results : The results or outcomes obtained depend on the particular synthesis process and the desired end product .

Safety And Hazards

5-Bromo-3-fluoro-2-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

5-bromo-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCSRDNKPIPYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-fluoro-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-fluoro-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-fluoro-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-fluoro-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-3-fluoro-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.